molecular formula C37H38N2O2 B11059287 2,2'-Methanediylbis[5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one]

2,2'-Methanediylbis[5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one]

Cat. No.: B11059287
M. Wt: 542.7 g/mol
InChI Key: IHFAKMDNBDMXOC-UHFFFAOYSA-N
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Description

2-{[4,4-DIMETHYL-2-(2-NAPHTHYLAMINO)-6-OXO-1-CYCLOHEXENYL]METHYL}-5,5-DIMETHYL-3-(2-NAPHTHYLAMINO)-2-CYCLOHEXEN-1-ONE is a complex organic compound characterized by its multiple aromatic and cyclohexenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,4-DIMETHYL-2-(2-NAPHTHYLAMINO)-6-OXO-1-CYCLOHEXENYL]METHYL}-5,5-DIMETHYL-3-(2-NAPHTHYLAMINO)-2-CYCLOHEXEN-1-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-naphthylamine derivatives and cyclohexenone derivatives. Key steps include:

    Amination: Introduction of the naphthylamino groups.

    Cyclization: Formation of the cyclohexenyl rings.

    Methylation: Addition of methyl groups to specific positions on the molecule.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4,4-DIMETHYL-2-(2-NAPHTHYLAMINO)-6-OXO-1-CYCLOHEXENYL]METHYL}-5,5-DIMETHYL-3-(2-NAPHTHYLAMINO)-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of specific groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4,4-DIMETHYL-2-(2-NAPHTHYLAMINO)-6-OXO-1-CYCLOHEXENYL]METHYL}-5,5-DIMETHYL-3-(2-NAPHTHYLAMINO)-2-CYCLOHEXEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may:

    Bind to Active Sites: Inhibit enzyme activity by binding to active sites.

    Modulate Pathways: Affect signaling pathways by interacting with specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4,4-DIMETHYL-2-(2-NAPHTHYLAMINO)-6-OXO-1-CYCLOHEXENYL]METHYL}-5,5-DIMETHYL-3-(2-NAPHTHYLAMINO)-2-CYCLOHEXEN-1-ONE shares structural similarities with other naphthylamino and cyclohexenone derivatives.
  • Unique Features: The presence of multiple naphthylamino groups and the specific arrangement of cyclohexenyl rings make it unique.

Highlighting Uniqueness

    Structural Complexity: The compound’s complex structure may confer unique chemical and biological properties.

    Its unique features may make it suitable for specific applications that other similar compounds cannot achieve.

Properties

Molecular Formula

C37H38N2O2

Molecular Weight

542.7 g/mol

IUPAC Name

2-[[4,4-dimethyl-2-(naphthalen-2-ylamino)-6-oxocyclohexen-1-yl]methyl]-5,5-dimethyl-3-(naphthalen-2-ylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C37H38N2O2/c1-36(2)20-32(38-28-15-13-24-9-5-7-11-26(24)17-28)30(34(40)22-36)19-31-33(21-37(3,4)23-35(31)41)39-29-16-14-25-10-6-8-12-27(25)18-29/h5-18,38-39H,19-23H2,1-4H3

InChI Key

IHFAKMDNBDMXOC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)CC2=C(CC(CC2=O)(C)C)NC3=CC4=CC=CC=C4C=C3)NC5=CC6=CC=CC=C6C=C5)C

Origin of Product

United States

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